molecular formula C18H19N3O5 B14892693 Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B14892693
M. Wt: 357.4 g/mol
InChI Key: LKCMZCRNFAJNBM-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[44]non-2-ene-3-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures and triazaspiro compounds. Examples might include:

  • Spiro[4.4]nonane derivatives
  • Triazaspiro[4.4]non-2-ene derivatives

Uniqueness

What sets Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[44]non-2-ene-3-carboxylate apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and physical properties

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C18H19N3O5/c1-10-5-11(2)7-13(6-10)20-15(23)9-18(17(20)25)8-14(16(24)26-4)19-21(18)12(3)22/h5-7H,8-9H2,1-4H3

InChI Key

LKCMZCRNFAJNBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC3(C2=O)CC(=NN3C(=O)C)C(=O)OC)C

Origin of Product

United States

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